molecular formula C6H6Br2Cl3NOSn B1507952 4-Amino-2,6-dibromophenol tin(II)chloride hydrochloride CAS No. 380230-52-4

4-Amino-2,6-dibromophenol tin(II)chloride hydrochloride

Cat. No.: B1507952
CAS No.: 380230-52-4
M. Wt: 493 g/mol
InChI Key: VDAXAQZJMXZZSO-UHFFFAOYSA-L
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Description

4-Amino-2,6-dibromophenol tin(II) chloride hydrochloride is a chemical compound with a complex structure that includes a phenol group, amino group, bromine atoms, tin(II) chloride, and hydrochloride ions. This compound is of interest in various scientific research applications due to its unique properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of 4-Amino-2,6-dibromophenol tin(II) chloride hydrochloride typically begins with 4-Amino-2,6-dibromophenol as the starting material.

  • Reaction Conditions: The compound can be synthesized by reacting 4-Amino-2,6-dibromophenol with tin(II) chloride and hydrochloric acid under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: After synthesis, the compound is purified through crystallization or other purification techniques to remove impurities.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where it loses electrons.

  • Reduction: Reduction reactions involve the gain of electrons.

  • Substitution: Substitution reactions occur when one atom or group in the compound is replaced by another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.

  • Reduction Products: Reduction can produce amines or other reduced derivatives.

  • Substitution Products: Substitution reactions can yield a variety of substituted phenols or amines.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a reagent in various chemical reactions. Biology: It can be used as a probe in biological studies to understand cellular processes. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Amino-2,6-dibromophenol tin(II) chloride hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

  • 4-Amino-2,6-dibromophenol: Similar structure but lacks tin(II) chloride and hydrochloride ions.

  • Tin(II) chloride hydrochloride: Similar to the compound but lacks the phenol and amino groups.

  • Other bromophenols: Compounds with similar bromine and phenol groups but different substituents.

Uniqueness: The presence of both tin(II) chloride and hydrochloride ions in addition to the phenol and amino groups makes this compound unique and versatile in its applications.

Properties

IUPAC Name

4-amino-2,6-dibromophenol;dichlorotin;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO.3ClH.Sn/c7-4-1-3(9)2-5(8)6(4)10;;;;/h1-2,10H,9H2;3*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAXAQZJMXZZSO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)N.Cl.Cl[Sn]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2Cl3NOSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723984
Record name 4-Amino-2,6-dibromophenol--dichloro-lambda~2~-stannane--hydrogen chloride (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380230-52-4
Record name 4-Amino-2,6-dibromophenol--dichloro-lambda~2~-stannane--hydrogen chloride (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2,6-dibromophenol tin(II)chloride hydrochloride
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4-Amino-2,6-dibromophenol tin(II)chloride hydrochloride

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